molecular formula C12H16N2O7S B13875923 3-nitro-4-[2-[(tetrahydro-3-furanyl)oxy]ethoxy]Benzenesulfonamide CAS No. 1257049-24-3

3-nitro-4-[2-[(tetrahydro-3-furanyl)oxy]ethoxy]Benzenesulfonamide

Cat. No.: B13875923
CAS No.: 1257049-24-3
M. Wt: 332.33 g/mol
InChI Key: RWQBUNJIXRTKJY-UHFFFAOYSA-N
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Description

3-nitro-4-[2-[(tetrahydro-3-furanyl)oxy]ethoxy]Benzenesulfonamide is a complex organic compound with the molecular formula C12H16N2O7S It is characterized by the presence of a nitro group, a benzenesulfonamide moiety, and a tetrahydrofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-nitro-4-[2-[(tetrahydro-3-furanyl)oxy]ethoxy]Benzenesulfonamide typically involves multiple steps. One common approach is the nitration of a suitable benzene derivative, followed by sulfonation and subsequent etherification with tetrahydrofuran derivatives. The reaction conditions often require the use of strong acids, such as sulfuric acid, and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

3-nitro-4-[2-[(tetrahydro-3-furanyl)oxy]ethoxy]Benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

3-nitro-4-[2-[(tetrahydro-3-furanyl)oxy]ethoxy]Benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-nitro-4-[2-[(tetrahydro-3-furanyl)oxy]ethoxy]Benzenesulfonamide involves its interaction with specific molecular targets. The nitro group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological macromolecules. The sulfonamide moiety can bind to enzyme active sites, inhibiting their activity. The tetrahydrofuran ring may enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-nitro-4-[2-[(tetrahydro-3-furanyl)oxy]ethoxy]Benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the tetrahydrofuran ring differentiates it from other nitrobenzenesulfonamides, potentially enhancing its solubility and stability.

Properties

CAS No.

1257049-24-3

Molecular Formula

C12H16N2O7S

Molecular Weight

332.33 g/mol

IUPAC Name

3-nitro-4-[2-(oxolan-3-yloxy)ethoxy]benzenesulfonamide

InChI

InChI=1S/C12H16N2O7S/c13-22(17,18)10-1-2-12(11(7-10)14(15)16)21-6-5-20-9-3-4-19-8-9/h1-2,7,9H,3-6,8H2,(H2,13,17,18)

InChI Key

RWQBUNJIXRTKJY-UHFFFAOYSA-N

Canonical SMILES

C1COCC1OCCOC2=C(C=C(C=C2)S(=O)(=O)N)[N+](=O)[O-]

Origin of Product

United States

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